molecular formula C14H27NO3 B6164849 tert-butyl N-{[1-(3-hydroxypropyl)cyclopentyl]methyl}carbamate CAS No. 1824278-32-1

tert-butyl N-{[1-(3-hydroxypropyl)cyclopentyl]methyl}carbamate

Cat. No.: B6164849
CAS No.: 1824278-32-1
M. Wt: 257.4
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Description

tert-Butyl N-{[1-(3-hydroxypropyl)cyclopentyl]methyl}carbamate: is a synthetic organic compound that features a tert-butyl carbamate group attached to a cyclopentyl ring, which is further substituted with a hydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[1-(3-hydroxypropyl)cyclopentyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a cyclopentyl derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxypropyl group can undergo oxidation reactions to form corresponding carbonyl compounds.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The hydroxypropyl group can participate in nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as alkoxides or amines under basic conditions.

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-butyl N-{[1-(3-hydroxypropyl)cyclopentyl]methyl}carbamate involves its ability to form stable carbamate linkages, which can interact with various molecular targets. The hydroxypropyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The cyclopentyl ring provides structural rigidity, enhancing the compound’s stability and specificity in reactions .

Comparison with Similar Compounds

  • tert-Butyl N-(3-hydroxypropyl)carbamate
  • tert-Butyl N-(cyclopentylmethyl)carbamate
  • tert-Butyl N-(3-aminopropyl)carbamate

Comparison:

    tert-Butyl N-(3-hydroxypropyl)carbamate: Lacks the cyclopentyl ring, making it less rigid and potentially less specific in its interactions.

    tert-Butyl N-(cyclopentylmethyl)carbamate: Lacks the hydroxypropyl group, reducing its ability to participate in hydrogen bonding and other interactions.

    tert-Butyl N-(3-aminopropyl)carbamate:

Conclusion

tert-Butyl N-{[1-(3-hydroxypropyl)cyclopentyl]methyl}carbamate is a versatile compound with significant potential in various fields, including organic synthesis, medicinal chemistry, and industrial applications. Its unique structure allows for a range of chemical reactions and interactions, making it a valuable building block for the development of new materials and bioactive compounds.

Properties

CAS No.

1824278-32-1

Molecular Formula

C14H27NO3

Molecular Weight

257.4

Purity

95

Origin of Product

United States

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